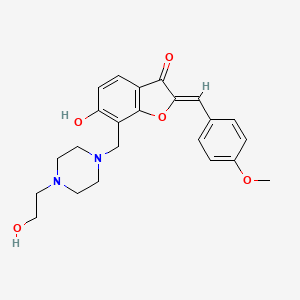![molecular formula C15H22N2O5S B2524780 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid CAS No. 794554-68-0](/img/structure/B2524780.png)
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid is a specialty product for proteomics research . It has a molecular formula of C15H22N2O5S and a molecular weight of 342.41 .
Molecular Structure Analysis
The molecular structure of this compound consists of a morpholine ring attached to a benzoic acid group via a sulfonyl bridge. The sulfonyl group also carries a diethylamino substituent .科学的研究の応用
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds related to 5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid. For instance, Patel et al. (2009) described the synthesis and antimicrobial activity of metal chelates of a similar compound, highlighting its potential in developing antimicrobial agents (Patel, 2009). Additionally, Aziz ur-Rehman et al. (2015) synthesized a new series of compounds with a morpholin-4yl sulfonyl moiety, evaluating their antibacterial activity and finding some compounds with significant activity against various bacteria (Aziz ur-Rehman et al., 2015).
Pharmacological Applications
Research into the pharmacological applications of these compounds has shown promising results. Schindler et al. (2006) studied novel anthranilic acid derivatives, including those with morpholine-4-sulfonyl groups, for their ability to activate soluble guanylyl cyclase, suggesting potential therapeutic benefits for cardiovascular diseases (Schindler et al., 2006).
Chemical Transformations and Biological Activity
Kravchenko et al. (2006) described the chemical transformations of 6-(morpholine-4-sulfonyl)-quinoline-2,3,4-tricarboxylic acid, revealing interesting pharmacological activities associated with the compound's scaffold (Kravchenko et al., 2006). Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate), showcasing their antimicrobial potency and highlighting the role of sulfonamide derivatives as potent antifungal agents (Janakiramudu et al., 2017).
特性
IUPAC Name |
5-(diethylsulfamoyl)-2-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S/c1-3-17(4-2)23(20,21)12-5-6-14(13(11-12)15(18)19)16-7-9-22-10-8-16/h5-6,11H,3-4,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCMZJWEELKWJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Diethylamino)sulfonyl]-2-morpholin-4-ylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

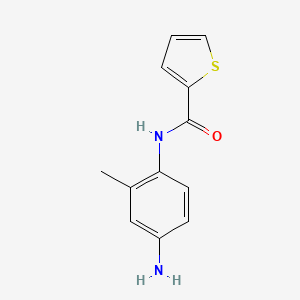
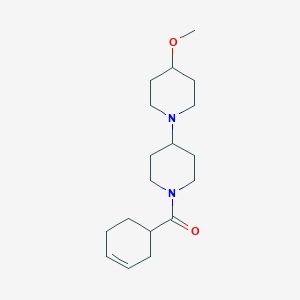

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)


![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)
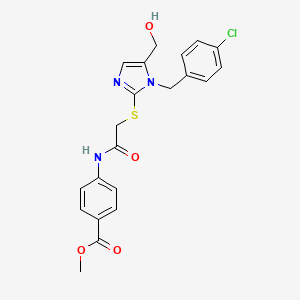
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2524711.png)
![N-[Cyano-(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
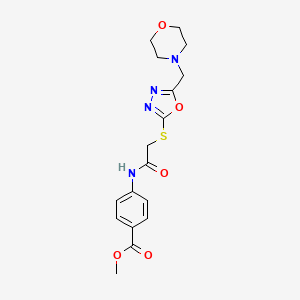
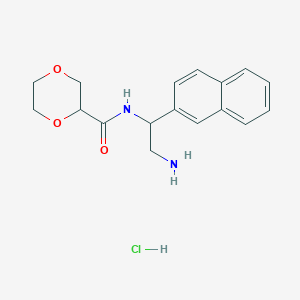
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)
